2-methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl fluoride
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Overview
Description
2-methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C12H16FNO4S2 It is known for its unique structural features, which include a benzene ring substituted with a methyl group, a piperidine-1-sulfonyl group, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the sulfonylation of 2-methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride. The reaction conditions often include the use of a sulfonylating agent such as sulfuryl chloride (SO2Cl2) in the presence of a base like pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Amines, alcohols, and thiols substituted at the sulfonyl fluoride position.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfides.
Hydrolysis Products: Sulfonic acids.
Scientific Research Applications
2-methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl fluoride has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride: Similar structure but with a chloride group instead of a fluoride group.
2-methyl-5-(piperidine-1-sulfonyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl fluoride group.
Uniqueness
2-methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and potential for enzyme inhibition. This makes it particularly valuable in biochemical research and drug development.
Properties
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S2/c1-10-5-6-11(9-12(10)19(13,15)16)20(17,18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGYNUQAAFTNSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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